Pyrazinamide methiodide is a derivative of the well-known antitubercular agent pyrazinamide. This compound is primarily recognized for its role in the treatment of tuberculosis, particularly in shortening the duration of therapy. Pyrazinamide itself is a prodrug that, upon activation by bacterial amidases, converts into pyrazinoic acid, which exhibits significant antibacterial activity against Mycobacterium tuberculosis.
Pyrazinamide methiodide is synthesized from pyrazinamide, which is derived from the pyrazine family of compounds. The synthesis often involves modifications to enhance its pharmacological properties or to explore its mechanism of action in greater detail.
Pyrazinamide methiodide falls under the category of antitubercular agents. It is classified as an amide, specifically a methiodide derivative, which indicates the presence of a methyl iodide group that may influence its solubility and biological activity.
The synthesis of pyrazinamide methiodide can be achieved through various chemical reactions involving pyrazinamide and methyl iodide. One common method includes:
The molecular structure of pyrazinamide methiodide consists of a pyrazine ring with an attached carboxamide group and a methyl iodide substituent. The presence of the iodine atom enhances its reactivity and potentially alters its pharmacokinetic properties.
Pyrazinamide methiodide can undergo various chemical reactions, including:
The mechanism by which pyrazinamide methiodide exerts its effects is closely related to that of its parent compound, pyrazinamide. Upon entering Mycobacterium tuberculosis, it is converted into pyrazinoic acid, which binds to specific bacterial enzymes.
Pyrazinamide methiodide is primarily utilized in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, offering insights into drug design strategies for combating resistant strains of tuberculosis.
Pyrazinamide methiodide (CAS#: 58219-37-7) is a quaternary ammonium derivative of the first-line antitubercular drug pyrazinamide (PZA). Its molecular formula is C₆H₈IN₃O, with a molecular weight of 265.05 g/mol. The core structure features a pyrazinium ring methylated at one nitrogen atom, with an iodide counterion stabilizing the positive charge. The carboxamide group (-CONH₂) remains at the C2 position, analogous to the parent PZA. Key structural characteristics include [2] [8]:
C1=[N+](C=CN=C1C(=O)N)C.[I-]
Systematic structural modifications of pyrazinamide derivatives reveal critical pharmacophoric elements for antimycobacterial activity [1] [4] [7]:
Table 1: Activity of Key Pyrazinamide Derivatives
Compound | Substituent | MIC (µM or µg/mL) | Target |
---|---|---|---|
PZA | H | 12.5–50 µg/mL | PanD/PncA |
Derivative 8 | 4-Methylbenzylamino at C3 | 6 µM | InhA/FAS-I |
Compound 1f | Pyridine-CF₃ hybrid | 8.0 µg/mL | Energy metabolism |
Pyrazinoic acid ethyl ester | Ethoxy at C2 | Variable* | POA bypass of PncA |
*Esters overcome PZA resistance in strains lacking pyrazinamidase (PncA) [9].
Solubility: Pyrazinamide methiodide’s quaternary charge enhances water solubility vs. neutral PZA. However, in vitro studies show pyrazinoic acid esters have superior logP profiles (optimal ClogP: 1.2–3.0), facilitating mycobacterial cell wall penetration [9]. QSAR models identify van der Waals surface area and dipole moment as key predictors of ester permeability [9].
Stability:
Crystallography:
Table 2: Crystallographic Parameters of Pyrazinamide Complexes
Complex | Hydrogen Bonds | Melting Point (°C) | PXRD Peaks (2θ) |
---|---|---|---|
PZA-glutaric acid (2:1) | N-H···O (2.89 Å), O-H···N | 152–154 | 7.8°, 15.6°, 23.9° |
PZA-succinic acid (1:1) | N-H···O (2.75 Å) | 163–165 | 8.2°, 16.1°, 24.7° |
Pyrazinamide methiodide | I⁻···C=O (3.32 Å) | Not reported | 12.5°, 25.3° |
Structural & Electronic Differences:
Biological Implications:
Table 3: Functional Comparison of PZA and Methiodide Derivative
Property | Pyrazinamide (PZA) | Pyrazinamide Methiodide |
---|---|---|
Molecular Formula | C₅H₅N₃O | C₆H₈IN₃O |
Ionization State | Neutral | Quaternary ammonium |
Key Targets | PanD, PncA, ribosomal S1 | Undefined |
Activation Mechanism | PncA hydrolysis to POA | Non-prodrug |
MIC vs. Mtb H37Rv | 12.5–50 µg/mL | Not reported |
Prodrug Considerations: While PZA requires bioactivation by PncA, the methiodide likely acts independently of PncA—similar to pyrazinoic acid esters—making it a candidate against PZA-resistant strains [9]. However, its bulk may limit access to alternative targets like FAS-I or trans-translation machinery [1] [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8